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Compound of Interest

Compound Name: Mebeverine

Cat. No.: B1676125

Mebeverine, a musculotropic antispasmodic agent, is a cornerstone in the management of
irritable bowel syndrome (IBS), primarily for the symptomatic relief of abdominal pain and
cramping. It is available in two principal oral formulations: a standard 135 mg tablet and a 200
mg modified-release (MR) capsule. This guide provides a comprehensive comparison of these
formulations, drawing upon clinical and pharmacokinetic data to inform researchers, scientists,
and drug development professionals.

Pharmacokinetic Profile: A Tale of Two Releases

The fundamental difference between the 135 mg and 200 mg mebeverine formulations lies in
their pharmacokinetic profiles, driven by their respective release mechanisms. The 200 mg
formulation is designed for modified release, leading to a distinct absorption and distribution
pattern compared to the immediate-release 135 mg tablet.

A pharmacokinetic study in healthy subjects revealed that the 200 mg MR capsule exhibits
extended-release properties, characterized by a lower peak plasma concentration (Cmax), a
delayed time to reach peak concentration (Tmax), and a longer elimination half-life.[1][2]
Despite these differences, the overall bioavailability is comparable between the two
formulations, and neither shows significant accumulation after multiple doses.[1][2]

Table 1. Comparative Pharmacokinetic Parameters of Mebeverine Formulations

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1676125?utm_src=pdf-interest
https://www.benchchem.com/product/b1676125?utm_src=pdf-body
https://www.benchchem.com/product/b1676125?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12469979/
https://www.researchgate.net/publication/11001737_A_pharmacokinetic_comparison_of_the_modified_release_capsule_and_a_plain_tablet_formulation_of_mebeverine
https://pubmed.ncbi.nlm.nih.gov/12469979/
https://www.researchgate.net/publication/11001737_A_pharmacokinetic_comparison_of_the_modified_release_capsule_and_a_plain_tablet_formulation_of_mebeverine
https://www.benchchem.com/product/b1676125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Mebeverine 135 mg Mebeverine 200 mg

Parameter Reference
Tablet MR Capsule
) 135 mg three times 200 mg twice daily
Dosage Regimen ] i ) [1][3]
daily (t.i.d.) (b.i.d.)
Release Profile Immediate Release Modified Release [1]
Peak Plasma )
) Higher Lower [11[2]
Concentration (Cmax)
Time to Peak Plasma
) Shorter Longer [1][2]
Concentration (Tmax)
Elimination Half-life
Shorter Longer [1112]
(t1/2)
Bioavailability Optimal Optimal [1112]
) No significant No significant
Accumulation ) ) [1112]
accumulation accumulation

Clinical Efficacy and Therapeutic Equivalence

Multiple clinical trials and a systematic review have established that the mebeverine 200 mg
b.i.d. formulation is therapeutically equivalent to the 135 mg t.i.d. formulation for the treatment
of abdominal pain in patients with IBS.[3][4][5][6][7]

A meta-analysis of eight randomized trials, including two comparing the two formulations, found
no statistically significant difference in clinical or global improvement and relief of abdominal
pain between the 200 mg and 135 mg doses.[4] The pooled relative risk (RR) for clinical or
global improvement with the 200 mg formulation compared to the 135 mg formulation was
1.12, and for relief of abdominal pain, it was 1.08.[4]

In a multicentre, randomized, double-blind, double-dummy study involving 213 patients,
therapeutic equivalence was statistically demonstrated.[5][6] After eight weeks of treatment,
70% of patients in the 200 mg b.i.d. group and 71% in the 135 mg t.i.d. group were classified
as responders, defined as having a 50% or more improvement in the global mean visual
analogue scale for abdominal pain.[5][6] Furthermore, a higher percentage of patients (81% vs.
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75%) and physicians (70% vs. 64%) reported improvement with the 200 mg formulation
compared to the 135 mg formulation, respectively.[5][6]

Another double-blind crossover study with 60 IBS patients found that both formulations were
regarded as 'effective’ or 'very effective' by both patients and investigators in over 80% of cases
after six weeks of treatment.[8]

Table 2: Comparative Efficacy of Mebeverine Formulations in IBS

. . Mebeverine 135 mg Mebeverine 200 mg
Efficacy Endpoint tid biid Reference
i.d. .d.

Responder Rate
(=50% improvementin  71% 70% [51[6]
abdominal pain VAS)

Patient-Reported
Improvement (Week 75% 81% [5]1[6]
8)

Physician-Assessed

Therapeutic
) 64% 70% [5][6]
Response (No/Mild
Symptoms, Week 8)
Patient/Investigator
Assessment
>80% >80% [8]

(‘Effective’ or 'Very
Effective’, Week 6)

Safety and Tolerability Profile

Both the 135 mg and 200 mg formulations of mebeverine are well-tolerated, with a low
incidence of adverse effects.[4][8] The systematic review and meta-analysis concluded that
mebeverine is mostly well-tolerated with no significant adverse effects.[4] The incidence of
adverse events with the 200 mg formulation is not higher than that observed with the 135 mg
formulation.[7] The reduced daily intake of the 200 mg b.i.d. regimen may also benefit patient
compliance.[1][7]
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Mechanism of Action: A Multi-Targeted Approach

Mebeverine acts as a direct musculotropic antispasmodic, exerting its effects primarily on the
smooth muscle of the gastrointestinal tract.[9][10] Its mechanism is multifaceted and includes:

e Modulation of lon Channels: Mebeverine is believed to block calcium and sodium ion
channels in smooth muscle cells.[9][11] By reducing calcium influx, it inhibits the contractile
process of the muscle fibers.[9] Modulation of sodium channels can decrease the excitability
of the gut muscles.[9][11]

o Local Anesthetic Effect: Mebeverine exhibits a local anesthetic action, which may contribute
to pain relief by reducing the sensitivity of nerve endings within the gut wall.[9][11][12]

Stimuli for Contraction

Smooth Muscle Cell
Neural Stimuli Activates '—l I—l
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Muscle Relaxation

Click to download full resolution via product page
Diagram of Mebeverine's signaling pathway in smooth muscle cells.

Experimental Protocols

The clinical studies cited in this guide predominantly employed a multicentre, randomized,
double-blind design. A common approach was the double-dummy technique to maintain
blinding between the t.i.d. and b.i.d. dosing regimens.

Key Experimental Design: Randomized, Double-Blind,
Double-Dummy, Parallel-Group Study
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Objective: To compare the efficacy and safety of mebeverine 135 mg t.i.d. with mebeverine
200 mg b.i.d. in patients with IBS.

Patient Population: Adult patients diagnosed with IBS according to established criteria (e.g.,
Rome criteria).

Intervention:

o Group A: Mebeverine 135 mg tablet t.i.d. + Placebo capsule for 200 mg b.i.d.

o Group B: Mebeverine 200 mg MR capsule b.i.d. + Placebo tablet for 135 mg t.i.d.
Duration: Typically 8 weeks.

Primary Efficacy Endpoint: The proportion of responders, defined as patients experiencing a
clinically significant reduction (e.g., 250%) in abdominal pain as measured by a Visual
Analogue Scale (VAS).

Secondary Efficacy Endpoints:
o Patient's and physician's global assessment of therapeutic response.

o Changes in the frequency and severity of other IBS symptoms (e.g., bloating, altered
bowel habits).

Safety Assessment: Monitoring and recording of all adverse events.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1676125?utm_src=pdf-body
https://www.benchchem.com/product/b1676125?utm_src=pdf-body
https://www.benchchem.com/product/b1676125?utm_src=pdf-body
https://www.benchchem.com/product/b1676125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Patient Recruitment

Screening of IBS Patients
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Workflow of a comparative clinical trial for Mebeverine formulations.
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Conclusion

The available evidence strongly supports the therapeutic equivalence of the mebeverine 200
mg MR capsule administered twice daily and the 135 mg standard tablet taken three times
daily. The 200 mg formulation offers a simplified dosing schedule with a comparable efficacy
and safety profile, which may enhance patient adherence. The choice between the two
formulations may, therefore, be guided by considerations of patient convenience and
preference. Both formulations remain effective and well-tolerated options for the symptomatic
management of irritable bowel syndrome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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